molecular formula C9H10N2O2 B7963165 6-Ethoxybenzo[d]oxazol-2-amine

6-Ethoxybenzo[d]oxazol-2-amine

Cat. No.: B7963165
M. Wt: 178.19 g/mol
InChI Key: LAYYUBFRHUZDKA-UHFFFAOYSA-N
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Description

6-Ethoxybenzo[d]oxazol-2-amine is a heterocyclic organic compound with the molecular formula C9H10N2O2. It belongs to the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound is characterized by an ethoxy group at the 6th position and an amine group at the 2nd position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with ethyl bromide under basic conditions to introduce the ethoxy group. The reaction is followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring .

Industrial Production Methods: Industrial production methods for 6-ethoxy-1,3-benzoxazol-2-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethoxybenzo[d]oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and optical brighteners.

Mechanism of Action

The mechanism of action of 6-ethoxy-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    6-Methoxy-1,3-benzoxazol-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Chloro-1,3-benzoxazol-2-amine: Contains a chlorine atom at the 6th position.

    6-Methyl-1,3-benzoxazol-2-amine: Features a methyl group at the 6th position.

Uniqueness: 6-Ethoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

IUPAC Name

6-ethoxy-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYYUBFRHUZDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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